(S)-(+)-Hexahydromandelic acid

Description

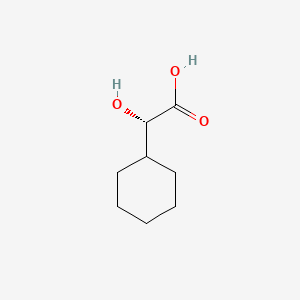

(S)-(+)-Hexahydromandelic acid (CAS: 53585-93-6) is a chiral hydroxy acid with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol . Structurally, it features a cyclohexyl group substituted at the α-position of the glycolic acid backbone, rendering it a saturated analog of mandelic acid (where the phenyl group is replaced by cyclohexyl) . The (S)-enantiomer exhibits specific stereochemical properties critical for its role in asymmetric synthesis, particularly as a chiral ligand or catalyst in transition-metal-catalyzed reactions .

Its crystalline form and high enantiomeric purity (≥98%) make it valuable in pharmaceutical and agrochemical research, where precise stereocontrol is essential . The compound’s stability under standard storage conditions (room temperature) further enhances its utility in industrial applications .

Properties

IUPAC Name |

(2S)-2-cyclohexyl-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDPWAPIJGSANI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356128 | |

| Record name | (2s)-cyclohexyl(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61931-67-7 | |

| Record name | (2s)-cyclohexyl(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The vanadium catalyst (e.g., Formula (7) in) induces enantioselective cyanide addition to cyclohexylcarbaldehyde. Key parameters include:

Post-reaction, the cyanohydrin intermediate is hydrolyzed using concentrated HCl (≥5M) at 80°C for 5 hours. This step preserves stereochemistry, yielding (S)-hexahydromandelonitrile, which is subsequently acidified to the target α-hydroxy acid.

Stereospecific Crystallization

Crude (S)-hexahydromandelic acid is purified via stereospecific crystallization. Seeding with enantiopure (>99% ee) crystals in toluene or isobutanol achieves >95% ee after two recrystallizations.

Resolution of Racemic Hexahydromandelic Acid

The CN103102260A patent outlines a resolution strategy for S-mandelic acid using chiral resolving agents, adaptable to the hexahydro analogue.

Diastereomeric Salt Formation

Racemic hexahydromandelic acid is treated with (S)-tryptophane in HCl-containing isopropanol. The (S)-(+)-enantiomer preferentially forms a crystalline hydrochloride salt, isolated via filtration.

Optimization Parameters

Enzymatic Kinetic Resolution

Lipase-catalyzed ester hydrolysis or transesterification enables enantiomer separation. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-ethyl hexahydromandelate ester, leaving the (S)-enantiomer intact.

Process Efficiency

-

Substrate : Racemic ethyl hexahydromandelate.

-

Conversion : 50% at 24 hours (theoretical maximum for kinetic resolution).

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Cyanation | 70–85 | 95–99 | High stereocontrol; scalable | Requires chiral catalyst synthesis |

| Hydrogenation | 60–75 | 90–95 | Direct from mandelic acid | Racemization risks |

| Chiral Resolution | 75–80 | 99.5+ | No asymmetric synthesis needed | Multi-step; solvent-intensive |

| Enzymatic Resolution | 40–50 | 98+ | Mild conditions; eco-friendly | Limited to 50% conversion |

Chemical Reactions Analysis

Oxidation Reactions

Hydroxy acids like hexahydromandelic acid undergo oxidation via metal oxide catalysts (e.g., MnO₂), leading to aldehyde or carboxylic acid derivatives. For example:

| Reaction | Catalyst | Product |

|---|---|---|

| Oxidation to aldehyde | MnO₂ | Aldehyde derivative |

| Oxidation to acid | MnO₂ | Carboxylic acid derivative |

Decarboxylation

Phenolic acid decarboxylases (PADs) catalyze non-oxidative decarboxylation, forming vinyl derivatives. While not directly studied for hexahydromandelic acid, analogous mechanisms suggest:

-

Protonation : Substrate double bond protonation.

-

Quinone Methide Formation : C-C bond cleavage via enzymatic catalysis .

Chirality Sensing

The compound’s enantiomer, (R)-hexahydromandelic acid, has been used in circular dichroism (CD) studies to probe chiral recognition. Its interaction with fluorescent sensors (e.g., macrocycles) induces enantioselective fluorescence enhancement due to hydrogen bonding and electron transfer .

| Sensor | Enantiomer | Fluorescence Enhancement |

|---|---|---|

| (S)-5 | (S)-Mandelic acid | >20-fold increase |

| (R)-5 | (R)-Mandelic acid | >20-fold increase |

-

Applications in Asymmetric Synthesis

Chiral Ionic Liquids

Hexahydromandelic acid serves as a precursor for chiral ionic liquids, which are used as solvents in asymmetric synthesis and chromatographic separations .

Antimicrobial Studies

While direct data for (S)-(+)-hexahydromandelic acid is limited, mandelic acid derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. Structural similarities suggest potential applications in this area .

-

Mechanistic Insights

Fluorescence Enhancement

The enantioselective response in chirality sensing arises from:

-

Hydrogen Bonding : Specific binding between the α-hydroxy and carboxylic groups of hexahydromandelic acid and the sensor.

-

Electron Transfer : Quenching of fluorescence in the absence of binding, reversed upon chiral recognition .

Oxidative Stability

The compound’s stability under oxidative conditions depends on the catalyst and solvent. MnO₂-mediated reactions favor aldehyde or acid formation, influenced by pH and reaction time .

Key References :

- : Enantioselective fluorescence recognition.

- : Oxidation mechanisms of hydroxy acids.

- : Applications in synthesis and chirality sensing.

- : Decarboxylation mechanisms via PAD enzymes.

Scientific Research Applications

(S)-(+)-Hexahydromandelic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-(+)-Hexahydromandelic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

(a) L-Mandelic Acid (L-(+)-Mandelic Acid)

- CAS : 17199-29-0

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.15 g/mol

- Key Differences :

- Replaces the cyclohexyl group in (S)-(+)-hexahydromandelic acid with a phenyl ring , increasing aromaticity and lipophilicity .

- Exhibits stronger acidity (pKa ~3.4) compared to hexahydromandelic acid (pKa ~3.8–4.0) due to resonance stabilization of the phenyl conjugate base .

- Applications: Widely used as an antibacterial agent and chiral resolving agent, whereas hexahydromandelic acid is prioritized in asymmetric hydrogenation due to its conformational flexibility .

(b) (R)-(−)-Hexahydromandelic Acid

- CAS : 53585-94-7 (enantiomer of 53585-93-6)

- Molecular Formula : C₈H₁₄O₃

- Key Differences :

(c) Cyclohexylglycolic Acid Derivatives

- Examples : Hexahydro-4-methylphathalic anhydride (CAS: 57110-29-9), Hexahydro-1-methylphathalic anhydride (CAS: 84-74-2) .

- Key Differences :

Physicochemical and Catalytic Properties

Table 1: Comparative Data for Selected Hydroxy Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | pKa | Key Applications |

|---|---|---|---|---|---|

| (S)-(+)-Hexahydromandelic acid | 53585-93-6 | C₈H₁₄O₃ | 158.19 | ~3.8–4.0 | Asymmetric catalysis, chiral ligands |

| L-Mandelic acid | 17199-29-0 | C₈H₈O₃ | 152.15 | ~3.4 | Antibacterial agents, resolving agents |

| Hexahydro-4-methylphathalic anhydride | 57110-29-9 | C₉H₁₂O₃ | 168.19 | N/A | Polymer crosslinking |

Key Findings:

Lipophilicity: (S)-(+)-Hexahydromandelic acid’s cyclohexyl group enhances solubility in nonpolar solvents compared to L-mandelic acid, favoring its use in hydrophobic reaction environments .

Stereochemical Impact : In Brønsted acid-catalyzed hydrogenations, (S)-(+)-hexahydromandelic acid achieves >90% enantiomeric excess (ee) for N-unprotected imines, outperforming mandelic acid derivatives due to reduced steric hindrance .

Thermal Stability : Cyclohexyl-based analogs exhibit higher thermal stability (decomposition >200°C) compared to aromatic counterparts like L-mandelic acid (<150°C) .

Research and Industrial Relevance

(S)-(+)-Hexahydromandelic acid’s utility in synthesizing chiral amines—key intermediates in drugs like atomoxetine ()—highlights its superiority over structurally rigid analogs. Recent studies emphasize its role in transition-metal/Brønsted acid dual catalysis , where its flexible cyclohexyl group optimizes substrate-catalyst interactions . In contrast, mandelic acid’s rigid phenyl ring limits conformational adaptability in such systems .

Biological Activity

(S)-(+)-Hexahydromandelic acid, a chiral compound derived from mandelic acid, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

(S)-(+)-Hexahydromandelic acid is characterized by its unique stereochemistry, which influences its biological activity. The compound's structure allows it to interact with biological systems in specific ways that are distinct from its enantiomer, (R)-(-)-hexahydromandelic acid.

Biological Activities

-

Antimicrobial Activity

- Studies have shown that mandelic acid and its derivatives exhibit significant antimicrobial properties. A comparative study highlighted that various salts of mandelic acid, including those formed with alkali metals, demonstrated varying degrees of antibacterial activity against E. coli . The effectiveness was influenced by factors such as the type of salt, concentration, and environmental conditions (raw vs. treated wastewater).

-

Cytotoxic Effects

- Research indicates that (S)-(+)-hexahydromandelic acid can induce cytotoxic effects in cancer cells. For instance, methenamine mandelate, a derivative of mandelic acid, has been shown to convert to formaldehyde in acidic environments, leading to DNA damage and apoptosis in cancer cells . This mechanism suggests potential applications in cancer therapy.

- Genotoxicity

The biological activity of (S)-(+)-hexahydromandelic acid can be attributed to several mechanisms:

- Oxidative Stress Induction : The generation of ROS plays a crucial role in the cytotoxicity and genotoxicity associated with this compound. Increased ROS levels can lead to cellular damage and apoptosis .

- Inhibition of Cellular Growth : Studies have reported that various derivatives inhibit the growth of cancer cell lines by inducing cell cycle arrest . This effect is often linked to the compound's ability to interfere with DNA replication processes.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of (S)-(+)-hexahydromandelic acid against E. coli strains. The results demonstrated a dose-dependent inhibition of bacterial growth, with notable differences observed between raw and treated wastewater environments .

Case Study 2: Anticancer Properties

In a separate investigation, methenamine mandelate was encapsulated in pH-sensitive nanoparticles for targeted delivery to cancer cells. Upon reaching the acidic tumor microenvironment, the nanoparticles released formaldehyde, resulting in significant cytotoxic effects on MCF-7 breast cancer xenografts in vivo .

Data Tables

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-(+)-Hexahydromandelic acid, and how can they be experimentally verified?

- Answer : The compound (IUPAC name: (2S)-2-hydroxy-2-(cyclohexyl)acetic acid) has a molecular formula of and molecular weight 170.2 g/mol. Key properties include optical rotation ( in acetic acid), melting point (128–129°C), and solubility in polar solvents like methanol and acetone.

- Verification Methods :

- Optical Purity : Polarimetry under controlled conditions (e.g., in acetic acid) .

- Structural Confirmation : (δ 1.10–2.10 for cyclohexyl protons, 3.95 ppm for hydroxyl-bearing methine) and mass spectrometry .

- Melting Point : Differential scanning calorimetry (DSC) or capillary method .

Q. What is the standard synthetic route for (S)-(+)-Hexahydromandelic acid, and what are critical optimization parameters?

- Answer : The enantioselective synthesis involves catalytic hydrogenation of (S)-mandelic acid derivatives. A validated protocol uses:

- Substrate : (S)-mandelic acid (130 mmol).

- Catalyst : 5% rhodium on alumina (5 g).

- Conditions : 45 psi H in methanol/acetic acid, shaken until H absorption ceases.

- Optimization :

- Catalyst Loading : Excess catalyst reduces yield due to side reactions.

- Acid Additive : Acetic acid (1.25 mL) ensures protonation of intermediates, enhancing enantiomeric excess .

- Yield : 65–69% after recrystallization in acetone at C .

Q. How can researchers confirm the enantiomeric purity of (S)-(+)-Hexahydromandelic acid?

- Answer : Use chiral analytical techniques:

- Chiral HPLC : Employ a cellulose-based column (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phase.

- Circular Dichroism (CD) : Compare CD spectra to reference standards.

- Polarimetry : Validate against literature optical rotation values .

Advanced Research Questions

Q. How can conflicting NMR data for (S)-(+)-Hexahydromandelic acid across studies be resolved?

- Answer : Discrepancies often arise from solvent effects or impurities.

- Methodological Steps :

Standardize Solvents : Use deuterated solvents (e.g., ) for consistency .

Quantitative Purity Assay : Combine ^1\text{H NMR with LC-MS to detect trace impurities.

Cross-Validate : Compare with computational NMR predictions (e.g., DFT calculations) .

Q. What experimental design considerations are critical for studying the catalytic hydrogenation mechanism of (S)-mandelic acid derivatives?

- Answer :

- Kinetic Profiling : Monitor H uptake rates to identify rate-limiting steps.

- Isotopic Labeling : Use to trace hydrogenation pathways.

- In Situ Spectroscopy : Employ FTIR or Raman to detect intermediate species .

- Pitfalls : Catalyst deactivation via cyclohexyl group adsorption requires frequent catalyst regeneration .

Q. How can researchers address low reproducibility in enantiomeric excess (ee) during scale-up of (S)-(+)-Hexahydromandelic acid synthesis?

- Answer :

- Parameter Screening : Use Design of Experiments (DoE) to optimize temperature, pressure, and stirring speed.

- Catalyst Characterization : Perform BET surface area analysis and TEM to ensure consistent catalyst dispersion.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline polarimetry) .

Q. What strategies are effective for resolving contradictions between computational and experimental data on the compound’s conformational stability?

- Answer :

- Enhanced Sampling MD Simulations : Use metadynamics to explore free-energy landscapes.

- Solid-State NMR : Compare solution and crystalline state conformations.

- Temperature-Dependent Studies : Perform variable-temperature NMR to assess kinetic vs. thermodynamic control .

Methodological Guidance

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

- Answer : Follow COSMOS-E guidelines:

- Detailed Protocols : Specify catalyst batch numbers, solvent grades, and equipment calibration.

- Raw Data Archiving : Include NMR FID files, HPLC chromatograms, and reaction monitoring logs.

- Uncertainty Reporting : Quantify errors (e.g., ±0.5°C for temperature control) .

Q. How should researchers design a systematic review to evaluate the biological activity of (S)-(+)-Hexahydromandelic acid derivatives?

- Answer :

- Search Strategy : Use PubMed/CAS databases with keywords: "hexahydromandelic acid" + "enantiomer" + "bioactivity."

- Inclusion Criteria : Prioritize peer-reviewed studies with explicit ee values and cytotoxicity assays.

- Meta-Analysis : Apply random-effects models to account for heterogeneity in experimental models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.